5-(5-Cyano-2-fluorophenyl)-2-methoxyphenol
Description
5-(5-Cyano-2-fluorophenyl)-2-methoxyphenol: is an organic compound that features a cyano group, a fluorine atom, and a methoxy group attached to a phenol ring
Properties
IUPAC Name |
4-fluoro-3-(3-hydroxy-4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-5-3-10(7-13(14)17)11-6-9(8-16)2-4-12(11)15/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGFKQCWOYZAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C#N)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685546 | |
| Record name | 6-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-99-6 | |
| Record name | 6-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of 5-cyano-2-fluorophenylboronic acid, which is then subjected to Suzuki coupling reactions with appropriate phenol derivatives under palladium-catalyzed conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group in 5-(5-Cyano-2-fluorophenyl)-2-methoxyphenol can undergo oxidation reactions to form quinones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(5-Cyano-2-fluorophenyl)-2-methoxyphenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of fluorine and cyano groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicinal chemistry include the development of drugs targeting specific enzymes or receptors. The presence of the cyano group can enhance the binding affinity and selectivity of the compound.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
- 5-Cyano-2-fluorophenylboronic acid
- (5-Cyano-2-fluorophenyl)methanesulfonamide
- N-(5-Cyano-2-fluorophenyl)thiomorpholine-4-carboxamide
Comparison: Compared to these similar compounds, 5-(5-Cyano-2-fluorophenyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
